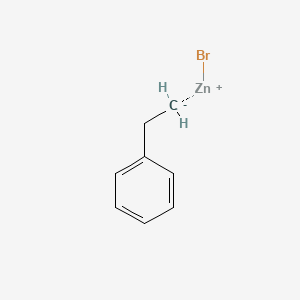

Phenethylzinc bromide

Beschreibung

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry is a story of discovery, initial widespread use, a period of decline, and a powerful resurgence.

The field of organometallic chemistry was born in 1849 with the pioneering work of English chemist Edward Frankland. researchgate.net In an attempt to isolate the ethyl radical, he heated ethyl iodide with zinc metal, leading to the synthesis of diethylzinc. researchgate.netnih.gov This discovery was not only the first synthesis of an organozinc compound but also a cornerstone in the development of the theory of valence. researchgate.net Frankland's work demonstrated the ability of zinc to form stable bonds with alkyl groups, opening a new frontier in chemistry. uni-muenchen.de Following this, in 1858, James Alfred Wanklyn reported the synthesis of the first zincate nucleophile. researchgate.net The subsequent decades saw further explorations, including the reaction of dialkylzinc reagents with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters by Frankland and Duppa. researchgate.net

Until the discovery of the more reactive Grignard reagents around 1900, organozinc compounds were the primary alkylating agents in organic synthesis. Key advancements during this period included the work of Aleksandr Mikhailovich Zaitsev and his students, who pioneered the synthesis of secondary and tertiary alcohols using organozinc reagents with aldehydes, formate (B1220265) esters, and acid chlorides. researchgate.net A landmark development was the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatsky, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form β-hydroxy esters. researchgate.net

Despite being overshadowed by Grignard reagents for much of the 20th century, organozinc reagents experienced a renaissance with the advent of transition metal-catalyzed cross-coupling reactions. rsc.org The Negishi coupling, developed by Ei-ichi Negishi, which utilizes organozinc reagents as coupling partners with organic halides in the presence of a nickel or palladium catalyst, has become a powerful and widely used method for carbon-carbon bond formation. researchgate.netnih.gov This resurgence was also fueled by the development of methods to prepare highly functionalized organozinc reagents, which are tolerant of a wide variety of sensitive functional groups. scientificlabs.comsigmaaldrich.com

Classification and Structural Features of Organozinc Halides

Organozinc compounds can be categorized based on the number and nature of the organic and inorganic substituents attached to the zinc atom. nih.gov Phenethylzinc bromide falls into the class of heteroleptic organozinc halides.

Heteroleptic organozinc compounds have the general formula RZnX, where R is an alkyl or aryl group and X is a halide (e.g., Br, Cl, I). nih.gov In the case of this compound, the R group is phenethyl (C₆H₅CH₂CH₂–) and X is bromide (Br). These compounds are often prepared by the direct insertion of zinc metal into an alkyl or aryl halide. sigmaaldrich.com They exist in a Schlenk equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species in solution. nih.gov The reactivity and stability of these reagents can be influenced by the solvent and the presence of salts like lithium chloride. sigmaaldrich.comsigmaaldrich.com

Diorganozinc compounds (R₂Zn) feature two organic substituents bound to the zinc center and are generally more reactive than their RZnX counterparts. nih.gov They are typically prepared via transmetalation from more reactive organometallic reagents like organolithium or Grignard reagents. sigmaaldrich.com Unlike the polar and often aggregated organozinc halides, dialkylzinc compounds are typically monomeric with a linear geometry around the zinc atom, which makes them soluble in nonpolar solvents. nih.gov

Ionic organozincates are another class, which includes organozincates ([R₃Zn]⁻ or [R₄Zn]²⁻) and organozinc cations. nih.gov These 'ate' complexes are formed by the reaction of diorganozinc compounds with alkali metal alkyls or alkoxides and often exhibit enhanced reactivity and selectivity compared to the neutral organozinc species. acs.org

Overview of this compound as a Representative Organozinc Reagent

This compound (C₆H₅CH₂CH₂ZnBr) serves as a classic example of an organozinc halide reagent. sigmaaldrich.com It embodies the key characteristics of this class of compounds, including moderate reactivity and the ability to act as a nucleophilic phenethyl group source in various organic transformations, particularly in catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com Typically supplied as a solution in an ethereal solvent like tetrahydrofuran (B95107) (THF), it is prepared for use in situ or stored under inert conditions due to its sensitivity to air and moisture. sigmaaldrich.comcymitquimica.com Its primary application is in the construction of carbon-carbon bonds, where the phenethyl moiety is transferred to an electrophilic partner. sigmaaldrich.comscientificlabs.co.uk The utility of this compound is most prominently displayed in palladium- or nickel-catalyzed reactions, which leverage its favorable reactivity profile to achieve high selectivity and yields. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bromozinc(1+);ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVLYRZWQLDARE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410536 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-14-7 | |

| Record name | Phenethylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenethylzinc Bromide

Direct Insertion of Zinc Metal into Organic Halides

The direct reaction of an organic halide with metallic zinc is a fundamental method for generating organozinc reagents. This oxidative addition process involves the insertion of zinc(0) into the carbon-bromine bond of phenethyl bromide to form the corresponding organozinc halide, C₆H₅CH₂CH₂ZnBr. However, the success of this reaction is highly dependent on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide on its surface. google.com Consequently, various activation methods are crucial for achieving efficient and reproducible synthesis.

To overcome the low reactivity of commercial zinc dust or powder, several activation techniques have been developed. These methods aim to clean the metal surface, increase its surface area, and enhance its electronic properties to facilitate oxidative addition.

Rieke Zinc: One of the most potent forms of activated zinc is Rieke zinc. researchgate.net It is prepared by the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a strong reducing agent like lithium metal in the presence of a catalytic amount of an electron carrier, such as naphthalene. google.comresearchgate.net This process generates a highly reactive, finely divided black powder of zinc metal with a clean, oxide-free surface. google.comresearchgate.net This high reactivity allows for the synthesis of organozinc reagents from less reactive organic halides. google.com The properties and reactivity of Rieke zinc can be influenced by the preparation method; for instance, the presence of residual salts from the reduction process can affect the structure of the resulting organozinc product. researchgate.net

Chemical Activators: For less demanding applications where commercially available zinc is preferred, chemical activation provides a practical alternative.

Iodine: A common and effective method involves treating zinc dust with a catalytic amount (1-5 mol %) of iodine. organic-chemistry.org Iodine is believed to work by chemically etching the passivated zinc surface, exposing a fresh, reactive metal surface for the oxidative insertion to occur. organic-chemistry.orggoogle.com

1,2-Dibromoethane (B42909) and Trimethylsilyl (B98337) Chloride (TMSCl): A combination of 1,2-dibromoethane and TMSCl is also used to activate zinc. wikipedia.org TMSCl is thought to play multiple roles; it can partially remove the inhibiting oxide layer and, in some cases, prevent metal agglomeration. researchgate.netnih.gov More recent studies using fluorescence microscopy have revealed that TMSCl also aids in the solubilization of the newly formed organozinc intermediate from the metal surface, preventing surface passivation and promoting the reaction. nih.govresearchgate.netnih.gov

The following table summarizes common methods for zinc activation.

| Activation Method | Reagents | Mechanism of Action | Reference |

|---|---|---|---|

| Rieke Zinc Protocol | ZnCl₂, Lithium, Naphthalene | Reduction of Zn(II) to highly reactive, high surface area Zn(0). | google.comresearchgate.net |

| Chemical Activation | Iodine | Chemical etching of the passivating oxide layer. | organic-chemistry.orggoogle.com |

| Chemical Activation | 1,2-Dibromoethane and TMSCl | Removes oxide layer and aids in solubilizing the organozinc product from the metal surface. | wikipedia.orgnih.gov |

The successful synthesis of phenethylzinc bromide via direct insertion requires careful optimization of several reaction parameters. As a primary alkyl bromide, phenethyl bromide generally reacts efficiently with activated zinc.

Solvent: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the organozinc species and any activating additives. Tetrahydrofuran (B95107) (THF) is a widely used solvent for these reactions, effectively dissolving the reagents and facilitating the formation of the organozinc compound. organic-chemistry.orgbeilstein-journals.org Other polar solvents like dimethylacetamide (DMA) have also been shown to be effective, particularly when using iodine as an activator. organic-chemistry.org

Temperature: The reaction can often be performed at room temperature or with gentle heating. organic-chemistry.org For primary alkyl bromides like phenethyl bromide reacting with Rieke zinc, the reaction typically proceeds within a few hours at room temperature. riekemetals.comriekemetals.com With less activated forms of zinc, moderate heating to around 50 °C or reflux conditions may be necessary to ensure complete conversion in a reasonable timeframe. organic-chemistry.orgriekemetals.com

Stoichiometry: A slight excess of zinc metal relative to the phenethyl bromide is commonly used to drive the reaction to completion. Typically, 1.05 to 1.20 equivalents of activated zinc are sufficient for primary alkyl bromides. riekemetals.com

The efficiency of this compound formation is significantly enhanced by the use of certain additives, most notably lithium chloride (LiCl) and trimethylsilyl chloride (TMSCl).

Lithium Chloride (LiCl): The presence of LiCl in the reaction mixture has a profound accelerating effect on the formation of organozinc reagents from organic halides and commercial zinc powder. organic-chemistry.org The primary role of LiCl is to form a soluble complex with the generated this compound (Ph-CH₂CH₂-ZnBr·LiCl). wikipedia.orgorganic-chemistry.org This complexation prevents the organozinc product from depositing on and deactivating the metal surface, thereby allowing the reaction to proceed continuously. organic-chemistry.org This protocol, often conducted in THF, allows for the high-yield preparation of alkylzinc reagents at moderate temperatures (25-50 °C) from relatively inexpensive alkyl bromides. organic-chemistry.orgbeilstein-journals.org The presence of LiCl is considered essential for achieving high efficiency in subsequent coupling reactions. beilstein-journals.org

The table below details the functions of these key additives.

| Additive | Proposed Function | Reference |

|---|---|---|

| Lithium Chloride (LiCl) | Forms a soluble adduct with the organozinc product, preventing surface passivation. | wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |

| Trimethylsilyl Chloride (TMSCl) | Removes oxide layer and increases the solubility/removes the organozinc intermediate from the metal surface. | wikipedia.orgresearchgate.netnih.gov |

Transmetallation Approaches

An alternative route to this compound involves transmetallation, where a pre-formed, more reactive organometallic compound is reacted with a zinc salt, typically a zinc halide like ZnBr₂ or ZnCl₂. This method is advantageous when the direct insertion method is sluggish or incompatible with other functional groups in the molecule.

This compound can be prepared by reacting phenethyllithium with one equivalent of zinc bromide. Phenethyllithium is typically generated in situ by the reaction of phenethyl bromide or chloride with lithium metal or via deprotonation of a suitable precursor. The subsequent addition of a zinc halide solution at low temperature results in a rapid and clean transmetallation to afford the desired organozinc reagent. This approach is part of a general strategy for preparing organozinc reagents. researchgate.net

A more common transmetallation route proceeds from a Grignard reagent. Phenethylmagnesium bromide is first prepared by the reaction of phenethyl bromide with magnesium metal in an ethereal solvent like THF. The resulting Grignard reagent is then treated with a zinc halide. This exchange reaction is typically fast and efficient, yielding this compound and a magnesium dihalide salt. This method offers a reliable way to access the organozinc compound, leveraging the well-established chemistry of Grignard reagent formation. researchgate.net

Continuous Flow Synthesis of this compound

Continuous flow chemistry has become an increasingly important technology for the synthesis of reactive intermediates like organozinc reagents. vapourtec.comresearchgate.net This methodology offers significant advantages over traditional batch processes, particularly in terms of safety, efficiency, and scalability. mt.comseqens.com

The synthesis of organozinc compounds can be exothermic and their intermediates unstable, water-sensitive, and labor-intensive to prepare in batches. researchgate.netnih.gov Flow chemistry mitigates these issues through several key advantages:

Enhanced Safety: By conducting reactions in small-volume reactors, the amount of hazardous material present at any given time is minimized. mt.comnih.gov This is particularly crucial for exothermic reactions or when handling unstable intermediates, as it prevents thermal runaways and reduces the risks associated with accidental releases. nih.govresearchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for superior control over reaction temperature and efficient mixing of reagents. vapourtec.comresearchgate.net This precise control leads to better reproducibility, higher yields, and a reduction in impurity formation. mt.com

Increased Efficiency and Throughput: Continuous processing reduces downtime associated with batch reactors, enabling higher throughput. seqens.com Reactions can often be run at elevated temperatures and pressures in a controlled manner, significantly accelerating reaction rates. mt.comnih.gov

On-Demand Generation: Flow systems allow for the on-demand synthesis of reactive intermediates like this compound, which can be used immediately in subsequent reaction steps. nih.govresearchgate.net This "just-in-time" production avoids the need to store unstable compounds, improving both safety and reagent efficacy. researchgate.net

The scalable production of this compound in a continuous flow system relies on careful reactor design and optimization of process parameters. acs.org

Reactor Design: A common setup involves a packed-bed reactor where the organic halide solution is passed through a column containing zinc turnings or powder. acs.orgresearchgate.net Tubular reactors, often manufactured using techniques like 3D laser melting, are also employed. researchgate.net For industrial applications, scalable reactor concepts that mimic established designs like plate type or tube bundle heat exchangers are used, often constructed from robust materials like stainless steel or Hastelloy®. chim.it Some advanced systems, like the Dynamic Cascade Reactor (DCR), are designed to handle challenging processes involving solids or slurries, which can be relevant for zinc-based reactions. researchgate.net

Process Parameters: Key parameters that must be controlled for successful and scalable synthesis include:

Flow Rate and Residence Time: The time the reactants spend in the reactor is critical and is controlled by the flow rate and the reactor volume. chim.it Full conversion of the organic halide can often be achieved in a single pass. acs.org

Temperature: The reaction temperature is controlled, often with a heating jacket and thermocouples, to ensure optimal reaction rates and prevent side reactions. nih.gov

Concentration: The concentration of the organic halide solution is a key variable affecting reaction kinetics and product yield. researchgate.net

Zinc Activation: Mechanical or chemical activation of the zinc metal can be crucial for initiating and sustaining the reaction. acs.org The use of additives like lithium chloride (LiCl) can significantly enhance the reaction rate by helping to remove the newly formed organozinc reagent from the metal surface. organic-chemistry.orgnih.gov

A pilot-scale setup capable of processing several liters per hour has been developed based on these principles, demonstrating the viability of large-scale continuous production of organozinc reagents. acs.org

Table 2: Reactor and Process Parameters for Continuous Flow Organozinc Synthesis

| Parameter | Description | Importance | Reference |

|---|---|---|---|

| Reactor Type | Packed-bed (Zinc turnings), Tubular Reactor | Provides large surface area for reaction; enables continuous processing. | acs.orgresearchgate.net |

| Flow Rate | Volume of reactant solution passing through the reactor per unit time. | Controls residence time and throughput. | chim.it |

| Residence Time | Average time a reactant molecule spends in the reactor. | Critical for achieving complete conversion. | chim.it |

| Temperature | Maintained at a specific level (e.g., 25-50°C). | Optimizes reaction rate and minimizes side products. | organic-chemistry.orgnih.gov |

| Zinc Activation | Use of chemical activators (e.g., LiCl) or mechanical methods. | Overcomes the induction period and increases reaction efficiency. | organic-chemistry.orgacs.org |

A major advantage of flow chemistry is the ability to integrate synthesis steps, a concept known as "telescoping". researchgate.net Organozinc reagents like this compound can be generated in-situ and immediately channeled into a second reactor for a subsequent reaction, such as a Negishi cross-coupling. vapourtec.comacs.org

This strategy offers several benefits:

It maintains the high reactivity of the freshly prepared reagent, leading to better performance in the subsequent coupling step. researchgate.net

This approach has been successfully demonstrated for various coupling reactions, achieving high yields for both the organozinc formation (82-92%) and the subsequent coupling step (up to 92%). acs.org The ability to directly couple the generation and utilization of this compound makes flow chemistry a powerful tool for efficient and safe chemical manufacturing. researchgate.net

Green Chemistry Considerations in this compound Preparation

Solvents are a major component of most chemical reactions and often contribute significantly to the environmental impact of a process. rdd.edu.iq Traditional solvents used in organometallic chemistry, such as chlorinated or aromatic hydrocarbons, can be toxic and environmentally persistent. numberanalytics.com

Green chemistry encourages the use of more benign alternatives. vapourtec.com

Greener Solvents: For organozinc synthesis, ethers like tetrahydrofuran (THF) are commonly used. organic-chemistry.org While THF is a versatile solvent, green chemistry principles encourage exploring alternatives with better environmental profiles. nih.gov Bio-based solvents (e.g., ethyl lactate, glycerol) and even water are gaining attention in organometallic reactions. numberanalytics.com Water is particularly attractive due to its abundance, non-toxicity, and non-flammability, and its use in certain organometallic reactions has been shown to accelerate reaction rates. pnas.org Supercritical CO₂ is another alternative, valued for being renewable, nonflammable, and easily removed. vapourtec.compnas.org

Solvent Minimization: Continuous flow processes can contribute to solvent minimization. The efficiency of these systems sometimes allows for the use of neat reagents (without solvent), which significantly improves the atom economy and reduces waste. microinnova.com Furthermore, the ability to telescope reaction steps in flow chemistry eliminates the need for solvents that would otherwise be used for workup and purification of intermediates. researchgate.net

The selection of a solvent is a complex decision that must balance environmental impact with reaction compatibility and efficiency. rdd.edu.iqvapourtec.com Tools like solvent selection guides can assist chemists in making more sustainable choices. vapourtec.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation | Role/Context |

|---|---|---|

| This compound | C₆H₅CH₂CH₂ZnBr | Target compound of the article |

| Cobalt(II) bromide | CoBr₂ | Catalyst precursor |

| Cobalt(II) chloride | CoCl₂ | Catalyst precursor |

| Tetrahydrofuran | THF | Solvent |

| Acetonitrile | CH₃CN | Solvent |

| Isoquinoline | C₉H₇N | Additive/Ligand |

| Lithium chloride | LiCl | Additive for zinc activation |

| Ethyl lactate | C₅H₁₀O₃ | Green solvent alternative |

| Glycerol | C₃H₈O₃ | Green solvent alternative |

| Supercritical Carbon Dioxide | scCO₂ | Green solvent alternative |

| Methyl tert-butyl ether | MTBE | Co-solvent |

Atom Economy and Waste Reduction Principles

The synthesis of this compound, like any chemical process, can be evaluated through the lens of green chemistry, particularly concerning atom economy and waste reduction. These principles are fundamental to developing more sustainable and environmentally benign synthetic methodologies.

Atom Economy

Developed by Barry Trost, the concept of atom economy provides a framework for assessing the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net It calculates the proportion of reactant atoms that are incorporated into the final product, offering a theoretical measure of how little waste a reaction produces. The percentage atom economy is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.comjocpr.com

For the direct synthesis of this compound from the oxidative addition of phenethyl bromide to zinc metal, the reaction is as follows:

C₆H₅CH₂CH₂Br + Zn → C₆H₅CH₂CH₂ZnBr

This type of reaction is an addition reaction, where all the atoms of the reactants are incorporated into the single desired product. jocpr.com Consequently, this synthetic route is highly atom-economical.

| Reactant | Formula | Molecular Weight ( g/mol ) | Atoms Incorporated into Product |

| Phenethyl bromide | C₈H₉Br | 185.06 | All |

| Zinc | Zn | 65.38 | All |

| Total Reactants | 250.44 | ||

| Product | |||

| This compound | C₈H₉BrZn | 250.44 | |

| % Atom Economy | 100% |

Table 1: Atom Economy Calculation for the Synthesis of this compound.

As demonstrated in the table, the synthesis of this compound via the direct insertion of zinc into the carbon-bromine bond theoretically has an atom economy of 100%. This is because all atoms from both the phenethyl bromide and the zinc metal are incorporated into the final this compound product, with no atoms being lost to byproducts in the ideal stoichiometric reaction. jocpr.comsavemyexams.com

Waste Reduction and E-Factor

While atom economy is a crucial theoretical metric, practical waste generation is quantified by the Environmental Factor (E-Factor). The E-Factor considers all waste generated during a process, including solvents, excess reagents, and byproducts from side reactions. chembam.com

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) chembam.com

An ideal E-Factor is 0, signifying no waste. In practice, the synthesis of organozinc reagents like this compound generates waste primarily from solvents, purification steps, and unreacted starting materials. youtube.com For instance, the pharmaceutical industry, a major user of such cross-coupling reagents, historically has high E-Factors, often exceeding 100, meaning over 100 kg of waste is produced for every 1 kg of the active pharmaceutical ingredient. chembam.com

Several strategies can be employed to minimize waste in the synthesis and application of this compound:

Solvent Choice and Reduction: The synthesis is typically conducted in solvents like tetrahydrofuran (THF). sigmaaldrich.com Minimizing the volume of solvent used and choosing greener solvent alternatives or solvent-free conditions, where possible, can significantly reduce the E-Factor.

Process Optimization: Using highly activated zinc, such as Rieke® Zinc, can improve reaction rates and yields, reducing the amount of unreacted starting materials that contribute to waste. sigmaaldrich.com

Tandem Reactions: Employing this compound in one-pot or tandem reactions avoids the need for isolation and purification of the organozinc intermediate. This approach saves time, energy, and materials, and minimizes the generation of waste associated with workup and purification steps. rsc.org

Packaging and Stability: Organozinc reagents can be unstable. jeyamscientific.in Utilizing advanced packaging, such as Sure/Seal™ bottles, reduces decomposition and reagent waste. sigmaaldrich.com

| Waste Source | Description | Impact on E-Factor | Mitigation Strategy |

| Solvents | Used for dissolving reactants and facilitating the reaction (e.g., THF). | Major contributor to mass of waste. | Use minimum required volume; recycle solvents; explore greener alternatives. |

| Unreacted Reagents | Excess zinc or unreacted phenethyl bromide. | Increases waste and requires separation. | Optimize reaction conditions for high conversion; use highly reactive zinc. |

| Purification Materials | Silica gel for chromatography, washing solvents. | Contributes significantly to solid and liquid waste. | Develop processes that yield high-purity product directly; use crystallization instead of chromatography. |

| Byproducts | Products from side reactions (e.g., Wurtz coupling). | Requires separation and disposal. | Control reaction temperature and addition rates to improve selectivity. |

Table 2: Factors Influencing the E-Factor in this compound Synthesis and Use.

By focusing on both high atom economy in the core reaction and minimizing waste generation throughout the entire process, the synthesis and application of this compound can be aligned more closely with the principles of green and sustainable chemistry.

Reactivity and Reaction Pathways of Phenethylzinc Bromide

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry, and phenethylzinc bromide is an effective coupling partner in several key variations, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.org These reactions allow for the construction of complex molecular frameworks by joining the phenethyl moiety to various organic electrophiles.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org this compound serves as the organozinc component, providing a phenethyl nucleophile to form a new C(sp³)–C(sp²), or C(sp³)–C(sp³) bond. sigmaaldrich.comsigmaaldrich.com The reaction is highly versatile, with broad substrate scope and functional group tolerance. wikipedia.org The general scheme involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with this compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Palladium complexes are the most common catalysts for Negishi cross-coupling reactions, generally offering high yields and excellent functional group tolerance. wikipedia.org The coupling of this compound with aryl, vinyl, or alkyl halides and triflates proceeds efficiently under palladium catalysis. organic-chemistry.org The choice of ligand for the palladium center is crucial and can influence reaction outcomes, including yield and selectivity. nih.gov For instance, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, particularly for less reactive electrophiles like aryl chlorides. nih.gov

A general method for the Negishi coupling of unactivated primary alkyl halides, which applies to this compound, uses a catalyst system of Pd₂(dba)₃ with a bulky trialkylphosphine ligand like tricyclopentylphosphine (B1587364) (PCyp₃). organic-chemistry.org The reaction tolerates a wide array of functional groups, including esters, nitriles, and heterocycles. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Negishi Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or other Pd(0)/Pd(II) precursors |

| Ligand | Triphenylphosphine (PPh₃), CPhos, PCyp₃ |

| Substrates | Aryl/Vinyl/Alkyl Halides (I, Br, Cl) or Triflates (OTf) |

| Solvent | Tetrahydrofuran (B95107) (THF), N-Methyl-2-pyrrolidone (NMP) |

| Temperature | Room Temperature to 80°C |

This table presents generalized conditions for Palladium-Catalyzed Negishi coupling reactions involving alkylzinc reagents. Specific conditions may vary based on substrate reactivity. organic-chemistry.orgnih.gov

Negishi Cross-Coupling with Organic Halides and Triflates

Nickel-Catalyzed Negishi Coupling

Nickel catalysts serve as a cost-effective and highly reactive alternative to palladium for Negishi couplings. wikipedia.orgresearchgate.net They are particularly effective for forming C(sp³)–C(sp³) bonds and for coupling with less reactive electrophiles. researchgate.net Various nickel complexes, such as Ni(acac)₂, NiCl₂-glyme, or Ni(COD)₂, can be used as pre-catalysts, often in combination with ligands like bipyridine or Pybox derivatives. wikipedia.orgorgsyn.org

However, when using C(sp³) reagents like this compound that possess β-hydrogens, a potential side reaction is β-hydride elimination. researchgate.net This competing pathway can reduce the yield of the desired cross-coupled product. In one study involving the nickel-catalyzed cross-coupling of an N-pyridinium aziridine (B145994), this compound gave the desired product in only 20% yield, with the major byproduct being styrene (B11656) resulting from β-hydride elimination. researchgate.net This highlights a key challenge in the application of this compound in certain nickel-catalyzed systems.

Table 2: General Conditions for Nickel-Catalyzed Negishi Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Ni(acac)₂, Ni(COD)₂, NiCl₂ |

| Ligand | Bipyridine (bipy), Pybox, (s-Bu)-Pybox |

| Substrates | Aryl/Alkyl Halides (Br, I) |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCE) |

| Temperature | -45°C to Room Temperature |

This table presents generalized conditions for Nickel-Catalyzed Negishi coupling reactions. The choice of ligand is critical, especially for achieving enantioselectivity in asymmetric couplings. orgsyn.orgresearchgate.net

Cobalt-Catalyzed Negishi Coupling

Cobalt catalysis has emerged as a powerful tool for cross-coupling reactions, providing a more sustainable alternative to palladium and nickel. organic-chemistry.orgnih.gov Cobalt bromide (CoBr₂), often in a complex with lithium chloride (CoCl₂·2LiCl), can catalyze the Negishi-type coupling of organozinc reagents with primary and secondary alkyl halides. nih.govnih.gov These reactions are noted for their high tolerance of functional groups such as esters and nitriles. nih.gov

The mechanism is believed to involve an organocobalt(II) intermediate formed via transmetalation between the cobalt salt and the organozinc reagent. organic-chemistry.org While specific examples detailing the use of this compound are not extensively documented, the general methodology is applicable. The conditions are typically mild and can be performed in solvents like THF, often with an amine ligand such as TMEDA (tetramethylethylenediamine). nih.gov

Table 3: General Conditions for Cobalt-Catalyzed Negishi Coupling

| Parameter | Condition |

|---|---|

| Catalyst | CoBr₂, CoCl₂·2LiCl |

| Ligand | Tetramethylethylenediamine (TMEDA) |

| Substrates | Primary and Secondary Alkyl Halides (Br, I) |

| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane |

| Temperature | Room Temperature |

This table outlines typical conditions for Cobalt-Catalyzed Negishi-type couplings with organozinc reagents. organic-chemistry.orgnih.gov

Fukuyama Coupling (with Thioesters)

The Fukuyama coupling is a palladium-catalyzed reaction that synthesizes ketones from a thioester and an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions and high chemoselectivity, tolerating sensitive functional groups like aldehydes and ketones that would be incompatible with more reactive organometallics. wikipedia.orgcaltech.edu

In this pathway, this compound can react with a variety of thioesters to produce the corresponding phenethyl ketone. The catalytic cycle is proposed to involve oxidative addition of the palladium(0) catalyst to the thioester, followed by transmetalation with this compound and reductive elimination to afford the ketone product. organic-chemistry.org

Table 4: General Conditions for Fukuyama Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Pd(0) or Pd(II) pre-catalysts (e.g., Pd₂(dba)₃, Pd(OH)₂/C) |

| Ligand | Trialkylphosphines (e.g., PCy₃) |

| Substrates | Thioesters (Alkyl, Aryl, α,β-unsaturated) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 40°C |

This table presents generalized conditions for Fukuyama coupling reactions involving organozinc reagents. wikipedia.orgcaltech.edu

Nickel-Catalyzed Reductive Coupling Reactions

Nickel-catalyzed reductive couplings are a class of reactions that form carbon-carbon bonds by joining two different electrophiles in the presence of a stoichiometric reductant, such as zinc (Zn) or manganese (Mn) powder. nsf.govoaes.cc This approach avoids the pre-formation of organometallic reagents, although in some mechanistic studies or specialized cases, they are used. nsf.gov

This compound itself has been utilized in mechanistic investigations of such reactions. In a study on the nickel-catalyzed reductive cross-coupling of γ-metallated ketones with alkyl bromides, this compound was used in a control experiment. nsf.gov When it was subjected to the reaction conditions in the absence of the zinc powder reductant, only a trace amount of the cross-coupled product was observed. nsf.gov This finding supports the proposed mechanism where the activation of the alkyl bromide likely involves a single electron transfer (SET) process, and that the external reductant (Zn powder) is essential for regenerating the active Ni(0) catalyst. nsf.gov These reactions provide a powerful method for constructing C(sp²)–C(sp³) bonds under mild conditions without the need for stoichiometric metal reductants in some advanced systems. nih.gov

Table 5: General Conditions for Nickel-Catalyzed Reductive Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Ni(II) pre-catalysts (e.g., Ni(ClO₄)₂·6H₂O) |

| Ligand | Bipyridine (bipy) |

| Reductant | Zinc (Zn) or Manganese (Mn) powder |

| Substrates | Two different electrophiles (e.g., Aryl Halide and Alkyl Halide) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 40°C |

This table outlines typical conditions for Nickel-Catalyzed Reductive Coupling reactions. nsf.gov

Electrophilic Additions

The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters, involving the addition of an organozinc enolate to an aldehyde or ketone. libretexts.orgwikipedia.org The organozinc reagent is typically formed in situ from an α-halo ester and zinc metal. wikipedia.org The reactivity of organozinc halides is generally lower than that of Grignard or organolithium reagents, which allows for their selective addition to carbonyl groups in the presence of other electrophilic functional groups like esters. libretexts.orgorganic-chemistry.org

This compound, as an organozinc halide, can be expected to exhibit similar reactivity towards carbonyl compounds. The addition of this compound to an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively, after acidic workup. This reaction pathway is analogous to the addition of Grignard reagents to carbonyls. The key steps involve the coordination of the carbonyl oxygen to the zinc atom, followed by the nucleophilic attack of the phenethyl group on the electrophilic carbonyl carbon. wikipedia.org

Table 3: General Reaction of this compound with Carbonyl Compounds

| Carbonyl Substrate | Reagent | Product Type (after workup) |

| Aldehyde (R-CHO) | This compound | Secondary alcohol (R-CH(OH)CH₂CH₂Ph) |

| Ketone (R-CO-R') | This compound | Tertiary alcohol (R-C(OH)(R')CH₂CH₂Ph) |

Ring-Opening Reactions (e.g., of Epoxides or Aziridines)

This compound serves as a nucleophilic source of a phenethyl group, capable of participating in ring-opening reactions of strained three-membered heterocycles such as epoxides and aziridines. These reactions provide a direct route to 1,2-difunctionalized alkanes.

The reaction of this compound with a 4α-epoxypyranoside derivative has been explored as a method for the synthesis of L-idopyranosides. The reaction results in the syn-selective ring-opening of the epoxide. However, research indicates that the reaction can produce modest results, yielding the desired L-idopyranoside in low to fair amounts. A significant competing pathway is the formation of a C5 phenethoxy adduct, which points to the oxidative sensitivity of the alkylzinc reagent under the reaction conditions.

| Epoxide Substrate | Reagent | Product(s) | Yield | Source |

| 4α-Epoxypyranoside | This compound | L-Idopyranoside, C5 Phenethoxy adduct | Low to Fair | mdpi.com |

In the context of aziridine chemistry, this compound has been employed as a nucleophile in the nickel-catalyzed ring-opening cross-coupling of N-pyridinium aziridines. Current time information in Los Angeles, CA, US. This process is part of a modular approach to synthesizing β-phenethylamines, which are common motifs in biologically active molecules. Current time information in Los Angeles, CA, US. The reaction with this compound, however, has been shown to be less efficient compared to other primary alkyl zinc nucleophiles. Current time information in Los Angeles, CA, US. A significant competing side reaction is β-hydride elimination from the phenethylzinc reagent, which leads to the formation of styrene as a major byproduct. Current time information in Los Angeles, CA, US.

| Aziridine Substrate | Reagent | Catalyst System | Desired Product | Yield (Desired) | Byproduct | Yield (Byproduct) | Source |

| N-Pyridinium aziridine | This compound | Ni catalyst, Ligand | β-Phenethylaminopyridinium salt | 20% | Styrene | 54% | Current time information in Los Angeles, CA, US. |

Other Transformations

Beyond ring-opening reactions, this compound is implicated in other significant chemical transformations, including multicomponent and carboxylation reactions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. The Mannich reaction is a classic example of a three-component reaction, typically involving an amine, a carbonyl compound, and an active hydrogen compound. While organozinc reagents are utilized in various multicomponent reactions, specific examples detailing the use of this compound in a Mannich-type reaction are not prominently documented in the reviewed scientific literature.

The insertion of carbon dioxide into carbon-metal bonds is a fundamental transformation for the synthesis of carboxylic acids. The carboxylation of organozinc reagents, including alkylzinc halides, is a well-established method that offers a functional-group-tolerant route to these valuable compounds. Research by the Knochel group, among others, has demonstrated that alkylzinc reagents, prepared from the corresponding alkyl halides and activated zinc, undergo efficient carboxylation. nih.govrsc.org

Nickel-catalyzed protocols have been developed for the carboxylation of various alkylzinc reagents. nih.gov These reactions typically proceed smoothly under an atmospheric pressure of carbon dioxide, utilizing catalysts such as nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in the presence of a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.gov The presence of lithium chloride, often stemming from the preparation of the organozinc reagent, is beneficial for these transformations. nih.govresearchgate.net Given that this compound falls into the class of alkylzinc halides, it is expected to undergo carboxylation under these or similar conditions to produce 3-phenylpropanoic acid.

| Substrate | Reagents | Catalyst System (representative) | Product | Source |

| This compound | Carbon Dioxide (CO₂) | Ni(acac)₂, PCy₃ | 3-Phenylpropanoic acid | nih.gov |

Mechanistic Investigations of Phenethylzinc Bromide Transformations

Role of Transition Metal Catalysts in Cross-Coupling

Phenethylzinc bromide is a key reagent in Negishi cross-coupling reactions, which typically employ palladium or nickel catalysts. wikipedia.orgchemistnotes.com The catalytic cycle for these transformations is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov This cycle facilitates the coupling of the phenethyl group from the organozinc reagent with an organic halide. chemistnotes.comcsbsju.edu

The catalytic cycle is initiated by the oxidative addition of an organic electrophile, such as an aryl or vinyl halide (R-X), to a low-valent transition metal center, typically palladium(0) or nickel(0). nih.gov This step involves the cleavage of the carbon-halogen bond and the insertion of the metal, resulting in an increase in the metal's oxidation state by two (e.g., Pd(0) to Pd(II)). chemistnotes.comcsbsju.edu The metal complex is transformed into an organometallic intermediate (LₙM(R)X), where L represents the supporting ligands. illinois.edu

The mechanism of oxidative addition itself can vary. While traditionally viewed as a concerted process, especially for aryl halides, pathways resembling nucleophilic displacement (SₙAr-like) are also possible, depending on the substrate and the electronic properties of the catalyst. chemrxiv.org For instance, electron-rich ligands on the metal center can enhance its nucleophilicity, facilitating the attack on the electrophilic carbon of the organic halide. chinesechemsoc.org Although this step does not directly involve this compound, it is the crucial prerequisite for its entry into the catalytic cycle, generating the activated metal complex that will accept the phenethyl group. csbsju.edu

Table 1: Relative Rates of Oxidative Addition for Common Halides This table illustrates the typical reactivity trend for organic halides in the oxidative addition step of cross-coupling reactions.

| Halide (X in R-X) | Relative Rate of Oxidative Addition |

| Iodo (I) | Fastest |

| Bromo (Br) | Intermediate |

| Chloro (Cl) | Slowest |

| Triflate (OTf) | Often faster than Bromo |

Data sourced from general principles of cross-coupling reactions. wikipedia.org

Transmetalation is the pivotal step where the phenethyl group is transferred from zinc to the transition metal center (e.g., palladium(II)). chemistnotes.com The organopalladium halide complex formed during oxidative addition reacts with this compound, exchanging its halide ligand for the phenethyl group. illinois.edu This process results in a diorganopalladium(II) intermediate, which now bears both the organic group from the halide and the phenethyl group. acs.org

The efficiency and selectivity of this step are profoundly influenced by the ligands coordinated to the metal center. Ligands not only stabilize the metal but also modulate its electronic and steric properties.

Electronic Effects: Electron-donating ligands increase the electron density on the metal, which can facilitate the oxidative addition step but may slow down transmetalation if the metal center becomes less electrophilic. nih.govnih.gov Conversely, ligands with π-accepting properties can enhance the electrophilicity of the metal center, promoting the transfer of the alkyl group from zinc.

Steric Effects: Bulky ligands, such as certain biarylphosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs), can promote the subsequent reductive elimination step by creating steric strain around the metal center. chinesechemsoc.orgmit.edu They can also prevent undesirable side reactions. In the case of alkyl groups like phenethyl, which possess β-hydrogens, a common side reaction is β-hydride elimination. Appropriately chosen ligands can create a coordination environment where the geometry required for β-hydride elimination is disfavored relative to the desired reductive elimination pathway. mit.edu

Studies on secondary alkylzinc reagents have shown that the choice of ligand is critical for achieving high reactivity and selectivity, a principle that extends to primary reagents like this compound. chinesechemsoc.org The presence of salts, such as lithium chloride, which are often generated during the synthesis of organozinc reagents, can also play a significant role by breaking up zincate clusters and facilitating a more reactive monomeric organozinc species for transmetalation. nih.govnih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. wikipedia.org In this stage, the two organic groups (the phenethyl group and the group from the organic halide) coupled on the metal center form a new carbon-carbon bond as they are expelled from the coordination sphere. berkeley.edu This process reduces the metal's oxidation state by two (e.g., Pd(II) to Pd(0)), thereby regenerating the active catalyst which can then enter a new cycle. illinois.eduwikipedia.org

For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the metal complex. wikipedia.org If they are trans, an isomerization step must precede the final bond formation. The rate of reductive elimination is influenced by several factors:

Steric Hindrance: Increased steric bulk on the ancillary ligands can accelerate reductive elimination by relieving steric congestion in the transition state. mit.edu

Electronic Properties: The electronic nature of the coupling partners is crucial. Coupling between electron-rich and electron-poor partners is often more facile.

Coordination Number: Reductive elimination is often faster from complexes with lower coordination numbers, and ligand dissociation may be a prerequisite for the C-C bond-forming step. wikipedia.org

Direct observation of reductive elimination from arylpalladium(II) complexes has shown that the electronic properties of the ligands and the halide can significantly control the reaction rates. berkeley.eduberkeley.edu For a diorgano-intermediate containing a phenethyl group, the process must outcompete potential β-hydride elimination to achieve high yields of the desired cross-coupled product. mit.edu

Radical Intermediates in Reactions Involving this compound

While the polar, ionic mechanism described by the oxidative addition/transmetalation/reductive elimination cycle is dominant for many palladium-catalyzed cross-couplings, alternative pathways involving radical intermediates can operate, particularly with nickel catalysts or with certain alkyl substrates. wikipedia.orgillinois.edu The involvement of radicals can have significant implications for reaction outcomes, including product distribution and stereochemistry.

A common experimental technique to probe for the presence of radical intermediates is the use of radical scavengers or traps. chimia.chnih.gov These are molecules that react rapidly and irreversibly with free radicals. If the addition of a radical scavenger to a reaction mixture inhibits or completely suppresses product formation, it provides strong evidence for a radical-based mechanism.

A prominent example of a radical scavenger is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. In studies of related nickel-catalyzed three-component coupling reactions involving organozinc reagents, the addition of one equivalent of TEMPO was found to completely inhibit the formation of the desired product. nih.gov This suggests that a key intermediate in the reaction is a free radical that is intercepted by TEMPO before it can proceed along the desired reaction pathway. While specific studies focusing solely on this compound are not widely documented, these findings strongly support the plausibility of radical pathways in analogous systems and provide a clear methodology for testing such hypotheses. nih.govresearchgate.net

Table 2: Effect of Radical Scavenger on a Model Organozinc Coupling Reaction This table summarizes the outcome of a control experiment designed to detect the presence of radical intermediates.

| Reaction Conditions | Additive | Product Formation | Implication |

| Standard Ni-catalyzed coupling of organozinc reagent, alkyl iodide, and alkenylboron reagent | None | Yes | Reaction proceeds as expected. |

| Standard Ni-catalyzed coupling of organozinc reagent, alkyl iodide, and alkenylboron reagent | TEMPO (1 equiv.) | No | Reaction is inhibited, suggesting the intermediacy of radical species. |

Based on findings from Morken and colleagues on related systems. nih.gov

The structure of the phenethyl group itself can serve as a mechanistic probe for radical intermediates. The phenethyl radical is known to be unstable and can undergo rapid 1,2-aryl migration or cyclization, acting as a "radical clock." The detection of rearranged products, such as those derived from a cyclopropylcarbinyl radical, would be a strong indicator of a phenethyl radical intermediate. researchgate.netrsc.org

Another powerful indicator of a radical mechanism is stereoconvergence. researchgate.net If a reaction is initiated with an enantiomerically enriched chiral starting material and results in a racemic or partially racemized product, it suggests the formation of a planar, achiral intermediate, such as a radical.

In the context of alkylzinc reagents, studies on enantioconvergent Negishi cross-couplings of racemic secondary alkylzinc reagents have demonstrated this principle. chinesechemsoc.orgmit.edu A chiral catalyst selectively reacts with one enantiomer of the racemic zinc reagent faster than the other, while the unreacted enantiomer rapidly equilibrates (racemizes). This rapid racemization of the organozinc reagent is often indicative of a pathway that allows for the loss of stereochemical information, which can involve radical species or other low-energy inversion pathways. chinesechemsoc.org Although this compound is a primary alkylzinc reagent and thus achiral at the α-carbon, the principle of stereochemical scrambling in analogous chiral systems provides a conceptual framework for identifying radical pathways. If a chiral β-substituted this compound were used, the loss of stereointegrity at the β-carbon during the reaction would strongly implicate the formation of a radical intermediate. mit.edu

Influence of Solvent and Additives on Reaction Mechanism and Selectivity

The reaction environment, including the choice of solvent and the presence of additives, plays a critical role in directing the course of this compound transformations. These factors can significantly impact the solubility of organozinc species, the rate of reaction, and the prevalence of side reactions.

Lithium Chloride Effects on Solubility and Reactivity

Lithium chloride (LiCl) is a crucial additive in the preparation and subsequent reactions of organozinc reagents like this compound. Its primary role is not to clean the zinc metal surface nor to directly accelerate the oxidative addition step. acs.org Instead, extensive mechanistic studies, including fluorescence microscopy, have shown that LiCl's main function is to solubilize the organozinc intermediates that form on the surface of the zinc metal. acs.orgnih.govmorressier.com

The formation of soluble organozinc species is a two-step process:

Oxidative Addition: The organic halide reacts with the zinc metal to form surface-bound organozinc intermediates. nih.gov

Solubilization: These intermediates are then brought into solution. nih.gov

| Lithium Salt | Effectiveness in Solubilizing Organozinc Intermediates |

|---|---|

| Lithium Chloride (LiCl) | Effective |

| Lithium Bromide (LiBr) | Effective |

| Lithium Iodide (LiI) | Effective |

| Lithium Fluoride (LiF) | Ineffective |

| Lithium Triflate (LiOTf) | Ineffective |

This table summarizes the observed effects of different lithium salts on the solubilization of organozinc intermediates from the zinc metal surface, as determined by microscopy and spectroscopic studies. nih.gov

β-Hydride Elimination as a Competing Pathway

A significant competing pathway in reactions of this compound is β-hydride elimination. This common decomposition mechanism for organometallic compounds involves the transfer of a hydrogen atom from the β-carbon of the alkyl group to the metal center, resulting in the formation of a metal hydride and an alkene. wikipedia.orgilpi.com

For this compound, this process would lead to the formation of styrene (B11656) and a zinc hydride species. Several conditions must be met for β-hydride elimination to occur:

Presence of β-Hydrogens: The phenethyl group possesses hydrogen atoms on the carbon beta to the zinc atom. chemeurope.com

Vacant Coordination Site: The zinc center must have an available, or open, coordination site to accept the hydride. wikipedia.orgilpi.comlibretexts.org

Syn-Coplanar Arrangement: The zinc, the α-carbon, the β-carbon, and the β-hydrogen must be able to align in the same plane (syn-coplanar) to facilitate the transfer of the hydride to the metal. libretexts.orgwordpress.com

This elimination is often an undesirable side reaction as it consumes the desired organozinc reagent, lowering the yield of the intended product in coupling or addition reactions. chemeurope.com The propensity for β-hydride elimination can be influenced by factors such as temperature, solvent, and the electronic and steric nature of other ligands on the metal center.

Computational Chemistry Approaches to Understanding Reactivity

To gain deeper insight into the reaction mechanisms, transition states, and solution-phase behavior of this compound, computational methods are increasingly employed. These approaches complement experimental findings by providing a molecular-level picture of the chemical processes.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. In the context of this compound, DFT calculations can be utilized to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the potential energy surface for various reaction pathways, such as cross-coupling reactions or the competing β-hydride elimination.

Analyze Transition State Structures: DFT allows for the detailed geometric and electronic characterization of transition states, providing insight into the bond-breaking and bond-forming processes.

Predict Reaction Energetics: Calculations can determine whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and estimate the activation energy barriers, which relate to the reaction rate.

These computational studies help rationalize experimentally observed selectivity and reactivity trends and can guide the design of new reaction conditions.

Ab Initio Molecular Dynamics for Solution-Phase Behavior

While static DFT calculations are invaluable, they often model molecules in the gas phase or with simplified solvent models. Ab initio molecular dynamics (AIMD) simulations provide a more realistic and dynamic picture of chemical systems in solution. nih.govuni-muenchen.de AIMD generates molecular trajectories by calculating the forces on the atoms "on the fly" from electronic structure calculations at each time step. nih.gov

For this compound, AIMD is particularly useful for understanding:

Solvation Structure: It can explicitly model the dynamic interactions between the organozinc reagent and the individual solvent molecules (e.g., tetrahydrofuran), revealing the structure and composition of the solvation shells. chemrxiv.orgmdpi.com

Role of Additives: The simulation can explicitly include ions like Li⁺ and Cl⁻ to investigate how they interact with the organozinc species, disrupt aggregates, and facilitate its dissolution, providing a dynamic counterpart to the static picture of solubilization. chemrxiv.org

Dynamic Processes: AIMD can capture the dynamic equilibrium between different coordination states and the transient formation of species that may precede key reaction steps, such as ligand exchange or the approach to a transition state. chemrxiv.orgresearchgate.net

This computational approach is essential for accurately modeling the complex solution-phase environment where most reactions with this compound occur, offering insights that are difficult to obtain through experimental means alone. chemrxiv.org

Advanced Characterization Techniques in the Study of Phenethylzinc Bromide

Spectroscopic Analysis for Structural Elucidation within Reaction Contexts

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of transient and stable species in solution. For phenethylzinc bromide, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Mass Spectrometry (MS) offer complementary information, crucial for a complete understanding of its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the kinetics and mechanisms of reactions involving this compound. By monitoring the changes in the chemical shifts and coupling constants of key nuclei, such as ¹H, ¹³C, and even ⁷⁹Br, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. sapub.orgnih.gov

For instance, in the formation of this compound from phenethyl bromide and zinc metal, ¹H NMR can be used to follow the disappearance of the signals corresponding to the methylene (B1212753) protons adjacent to the bromine atom in the starting material and the concurrent appearance of new signals corresponding to the organozinc reagent. Furthermore, deuterium (B1214612) labeling studies, where a deuterated starting material is used, can provide definitive evidence for the proposed reaction mechanism by observing the position of the deuterium atom in the product. sapub.org

Kinetic analysis using ⁷⁹Br NMR spectroscopy can also be employed to monitor the reaction progress by observing the signal of the bromide ion as it is produced. nih.govresearchgate.net This technique offers a direct way to measure reaction rates and determine the influence of various reaction parameters, such as temperature and solvent, on the kinetics of the reaction.

Table 1: Representative ¹H NMR Chemical Shift Data for Monitoring the Formation of this compound

| Protons | Phenethyl Bromide (Reactant) | This compound (Product) |

| Aromatic (C₆H₅) | ~7.2-7.4 ppm | ~7.1-7.3 ppm |

| Methylene (-CH₂-Br) | ~3.6 ppm (triplet) | ~1.3 ppm (triplet) |

| Methylene (-CH₂-C₆H₅) | ~3.1 ppm (triplet) | ~2.7 ppm (triplet) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other reaction conditions.

Understanding the structure of this compound in solution is critical as it directly influences its reactivity. X-ray Absorption Spectroscopy (XAS) is a technique well-suited for this purpose, providing information about the local coordination environment of the zinc atom. nih.gov XAS is element-specific and does not require crystalline samples, making it ideal for studying species in solution. nih.gov

The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum provides information about the oxidation state and coordination geometry of the zinc atom. uu.nl For this compound, XANES can help determine whether the zinc center is, for example, tetrahedrally or octahedrally coordinated by solvent molecules and the bromide ion.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the number and distance of neighboring atoms to the zinc center. princeton.edu This data can reveal the Zn-C, Zn-Br, and Zn-solvent bond lengths, offering a detailed picture of the primary coordination sphere of the organozinc reagent in different solvents.

Table 2: Hypothetical EXAFS Fitting Parameters for this compound in Tetrahydrofuran (B95107) (THF)

| Scattering Path | Coordination Number (N) | Distance (R, Å) |

| Zn-C | 1 | 2.05 |

| Zn-Br | 1 | 2.35 |

| Zn-O (THF) | 2 | 2.15 |

Note: These are illustrative values based on typical organozinc compounds.

Mass Spectrometry (MS) is a highly sensitive technique for the identification of reactive intermediates and characterization of the various species present in a reaction mixture. nih.gov Electrospray ionization (ESI-MS) is particularly useful for detecting charged species directly from solution.

In the context of reactions involving this compound, MS can be used to identify not only the primary organozinc species but also potential aggregates, solvent adducts, and transient intermediates that may be present in low concentrations. nih.gov The isotopic signature of bromine (⁷⁹Br and ⁸¹Br are present in nearly a 1:1 ratio) provides a distinct pattern in the mass spectrum, aiding in the confident identification of bromine-containing species. nih.gov

By coupling MS with a separation technique like liquid chromatography (LC-MS), it is possible to separate different components of a reaction mixture before their detection, providing a more detailed analysis of the solution composition.

Table 3: Expected Mass-to-Charge Ratios (m/z) for Species Related to this compound

| Species | Formula | Expected m/z (for most abundant isotopes) |

| [Phenethylzinc]⁺ | [C₈H₉Zn]⁺ | 169.99 |

| [this compound + H]⁺ | [C₈H₁₀BrZn]⁺ | 250.90 |

| [this compound + Na]⁺ | [C₈H₉BrNaZn]⁺ | 272.88 |

Note: The observed m/z values will depend on the ionization method and the specific adducts formed.

In-situ Monitoring of Reaction Progress

In-situ monitoring techniques allow for the real-time analysis of a chemical reaction as it occurs, without the need for sampling and quenching. spectroscopyonline.com This provides a dynamic view of the reaction, enabling the identification of transient intermediates and the optimization of reaction conditions.

Online Gas Chromatography (GC) is a powerful method for monitoring the progress of reactions involving volatile components. In the synthesis or subsequent reactions of this compound, online GC can be used to quantify the consumption of volatile starting materials (e.g., phenethyl bromide) and the formation of volatile products.

A small, automated stream from the reactor is periodically injected into the GC, providing a near real-time concentration profile of the reaction components. This data is invaluable for determining reaction kinetics, identifying the optimal reaction time, and detecting the formation of any volatile byproducts.

Table 4: Illustrative Online GC Data for a Reaction of this compound

| Time (minutes) | Phenethyl Bromide (Area %) | Product (Area %) |

| 0 | 100 | 0 |

| 10 | 75 | 25 |

| 20 | 50 | 50 |

| 30 | 25 | 75 |

| 40 | 5 | 95 |

Note: This table represents a hypothetical reaction where phenethyl bromide is consumed to form a volatile product.

In addition to the techniques mentioned above, other spectroscopic methods can be employed for the in-situ monitoring of reaction intermediates. For instance, stopped-flow absorption spectroscopy can be used to study the kinetics of fast reactions by rapidly mixing the reactants and monitoring the change in absorbance over time. nih.gov This technique is particularly useful for detecting short-lived, colored intermediates.

While this compound itself is not colored, its reactions with certain substrates might proceed through colored intermediates that can be detected and characterized using this method. The formation and decay of such intermediates can provide direct evidence for the proposed reaction mechanism. nih.gov

Applications of Phenethylzinc Bromide in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds in Advanced Intermediates

The formation of carbon-carbon (C-C) bonds is a fundamental process in the assembly of complex organic molecules. Phenethylzinc bromide is a key player in this arena, primarily through its participation in transition metal-catalyzed cross-coupling reactions. The most notable of these is the Negishi coupling, a powerful method for creating C-C bonds between organozinc compounds and organic halides or triflates. mdpi.comwikipedia.org In this reaction, a palladium or nickel catalyst facilitates the coupling of the phenethyl group from the organozinc reagent to the carbon atom of the organic halide. wikipedia.org

The general mechanism of the Negishi coupling involves the oxidative addition of the organic halide to a low-valent metal catalyst (typically Pd(0) or Ni(0)), followed by transmetalation with the organozinc reagent (this compound) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org This process allows for the formation of C(sp³)–C(sp²) bonds, which is crucial for the synthesis of many advanced pharmaceutical and materials science intermediates. nih.govorganic-chemistry.org The reaction is known for its high functional group tolerance, allowing for the coupling of complex fragments without the need for extensive protecting group strategies. wikipedia.orgsigmaaldrich.com

A key challenge in the coupling of secondary alkylzinc halides, such as those derived from phenethyl bromide, can be the competing β-hydride elimination pathway. nih.govorganic-chemistry.org However, the development of specialized ligand systems for the transition metal catalyst has significantly mitigated this issue, enabling efficient C-C bond formation. nih.gov

Table 1: Examples of C-C Bond Formation using this compound in Negishi Coupling

| Electrophile | Catalyst/Ligand | Product | Reference |

| Aryl Bromide | Pd(OAc)₂ / CPhos | 1-Aryl-2-phenylethane | organic-chemistry.org |

| Vinyl Iodide | PdCl₂(PPh₃)₂ | (E/Z)-1,4-Diphenyl-1-butene | nih.gov |

| Heteroaryl Bromide | Pd(OAc)₂ / P(o-tol)₃ | 2-(2-Phenylethyl)thiophene | sigmaaldrich.com |

Synthesis of Specific Organic Frameworks

The ability of this compound to participate in predictable and high-yielding C-C bond-forming reactions makes it an ideal tool for the construction of specific and often complex organic frameworks.

A significant application of this compound is in the synthesis of molecules containing a phenethyl moiety attached to an aromatic or heteroaromatic ring. sigmaaldrich.comscientificlabs.com These structural motifs are prevalent in a wide range of biologically active compounds and functional materials. The Negishi cross-coupling reaction is the primary method employed for this purpose, where this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org

The reaction is highly versatile, allowing for the introduction of the phenethyl group to a diverse array of aromatic and heteroaromatic systems. This includes the synthesis of substituted benzenes, pyridines, thiophenes, and other heterocyclic structures. sigmaaldrich.com The choice of catalyst and ligands can be optimized to achieve high yields and selectivity, even with sterically hindered or electronically demanding substrates. organic-chemistry.org

This compound can also be utilized in the synthesis of unsaturated systems like alkenes and alkynes. The formation of alkenes can be achieved through the Negishi coupling of this compound with vinyl halides. wikipedia.orgnih.gov This reaction allows for the stereospecific synthesis of substituted alkenes, depending on the geometry of the starting vinyl halide. For instance, the coupling of phenethylzinc iodide with (Z)-1-iodooct-1-ene has been reported. nih.gov It is important to note that the choice of ligand on the palladium catalyst can significantly influence the stereochemical outcome of these couplings, with some ligands leading to a loss of stereointegrity. nih.gov

The synthesis of alkynes featuring a phenethyl group can be accomplished by the palladium-catalyzed cross-coupling reaction of this compound with terminal alkynes, such as phenylacetylene, to produce disubstituted alkynes like (4-phenyl-1-butyn-1-yl)benzene. sigmaaldrich.comscientificlabs.com This method provides a direct route to internal alkynes that would be challenging to access through traditional methods. masterorganicchemistry.comlibretexts.org

Table 2: Synthesis of Unsaturated Systems with this compound

| Substrate | Catalyst | Product Type | Specific Product Example | Reference |

| (Z)-1-iodooct-1-ene | PdCl₂(PPh₃)₂ | Alkene | (Z)-1-Phenyldec-3-ene | nih.gov |

| Phenylacetylene | Palladium Catalyst | Alkyne | (4-Phenyl-1-butyn-1-yl)benzene | sigmaaldrich.com |

β-Substituted phenethylamines are a class of compounds with significant pharmacological importance. While the direct use of this compound for the synthesis of these structures presents challenges, it has been explored. One approach involves the nickel-catalyzed ring-opening of N-pyridinium aziridines with organozinc nucleophiles. However, the reaction with this compound was found to be less efficient, with a significant portion of the reaction leading to the formation of styrene (B11656) via β-hydride elimination. This side reaction competes with the desired C-C bond formation, resulting in a low yield of the target β-substituted phenethylamine (B48288) derivative. Further optimization of reaction conditions or catalyst systems may be required to favor the desired coupling product over elimination.

The construction of all-carbon quaternary stereocenters, particularly those that are vicinal to another stereocenter, is a formidable challenge in organic synthesis. nih.gov These motifs are found in numerous complex and biologically active natural products. rsc.org While the use of organozinc reagents in the formation of quaternary centers is an active area of research, specific examples detailing the direct application of this compound for the synthesis of functionalized quaternary stereocenters are not extensively documented in the reviewed literature. General strategies often involve the conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds or the alkylation of enolates. nih.gov In principle, this compound could be employed in such reactions, potentially in the presence of a copper co-catalyst for conjugate additions, to install a phenethyl group at a quaternary center. However, the development of efficient and selective protocols for this specific transformation remains an area for further investigation.

Strategies for Stereoselective Synthesis using this compound

Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. When using this compound in the synthesis of molecules with new stereocenters, several strategies can be employed to achieve high levels of stereoselectivity.

Enantioselective Reactions:

The enantioselective addition of organozinc reagents to aldehydes and ketones is a well-established method for the synthesis of chiral alcohols. mdpi.comorganic-chemistry.orgthieme-connect.deresearchgate.net This is typically achieved by using a chiral ligand that coordinates to the zinc atom or a Lewis acid co-catalyst, thereby creating a chiral environment around the reacting species. This chiral complex then delivers the phenethyl group to one face of the carbonyl group preferentially, leading to the formation of one enantiomer in excess. A variety of chiral amino alcohols and other ligands have been developed for this purpose, enabling the synthesis of enantioenriched secondary alcohols. thieme-connect.deresearchgate.net

Similarly, enantioselective Negishi cross-coupling reactions can be achieved by employing a chiral ligand on the palladium or nickel catalyst. mdpi.com These chiral ligands can induce asymmetry in the reductive elimination step, leading to the preferential formation of one enantiomer of the coupled product.

Diastereoselective Reactions:

Diastereoselectivity arises when a reaction can produce two or more diastereomeric products, and one is formed in preference to the others. In reactions involving this compound, diastereoselectivity can be achieved through several mechanisms:

Substrate Control: If the substrate already contains a stereocenter, it can influence the stereochemical outcome of the reaction at a new stereocenter. For example, the addition of this compound to a chiral aldehyde can proceed with high diastereoselectivity due to the steric and electronic properties of the existing chiral center, which directs the incoming nucleophile to a specific face of the carbonyl group. rsc.org

Reagent Control: Chiral auxiliaries attached to the substrate or the use of chiral reagents can also induce diastereoselectivity. rsc.orgamazonaws.com

Allylic Zinc Reagents: While not directly this compound, related substituted allylic zinc reagents have been shown to be configurationally stable and exhibit excellent regio- and diastereoselectivities in their reactions. rsc.org This principle could potentially be extended to functionalized phenethylzinc reagents.

Table 3: General Strategies for Stereoselective Synthesis

| Strategy | Reaction Type | Key Feature | Expected Outcome |

| Chiral Ligands | Addition to Carbonyls | Formation of a chiral metal complex | Enantioenriched secondary alcohols |

| Chiral Ligands | Negishi Coupling | Asymmetric reductive elimination | Enantioenriched coupled products |

| Substrate Control | Addition to Chiral Aldehydes | Existing stereocenter directs the reaction | Diastereomerically enriched products |

Diastereoselective Control